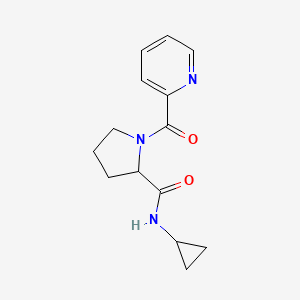
N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a cyclic amide that belongs to the pyrrolidine class of compounds.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has been shown to enhance the release of dopamine, a neurotransmitter that plays a critical role in reward-motivated behavior. N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has been used as a tool in drug discovery, as it can be used to screen potential drug candidates for their ability to modulate dopamine release.
Mecanismo De Acción
N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide exerts its effects through the modulation of dopamine release in the brain. Specifically, N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide inhibits the reuptake of dopamine by presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine release has been shown to enhance reward-motivated behavior in animal models.
Biochemical and Physiological Effects:
In addition to its effects on dopamine release, N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has also been shown to affect other biochemical and physiological processes. For example, N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine. Additionally, N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has been shown to increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide is its ability to selectively modulate dopamine release, making it a valuable tool in neuroscience research. Additionally, N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide has a high degree of purity, making it easy to use in lab experiments. However, one limitation of N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide is that it can be difficult to synthesize, making it relatively expensive compared to other research tools.
Direcciones Futuras
There are several future directions for research involving N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide. One potential area of study is the development of N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide-based drugs for the treatment of neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide is a promising compound with potential applications in various scientific fields. Its ability to selectively modulate dopamine release makes it a valuable tool in neuroscience research, and its potential anticancer properties and use in drug discovery make it a promising area of study in cancer research. While there are limitations to its use, further research is needed to fully understand its potential applications and to develop new compounds based on its structure.
Métodos De Síntesis
N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide can be synthesized through a multistep process involving the reaction of pyridine-2-carboxylic acid with cyclopropylamine, followed by the reaction of the resulting product with 2-bromoacetophenone. This process yields N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide as a white solid with a high degree of purity.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(16-10-6-7-10)12-5-3-9-17(12)14(19)11-4-1-2-8-15-11/h1-2,4,8,10,12H,3,5-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGIPDSGDRWWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)
![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
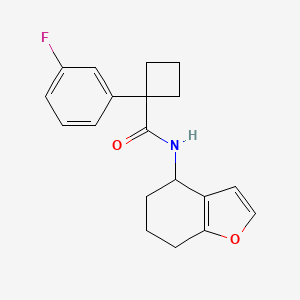
![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)
![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7635222.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)
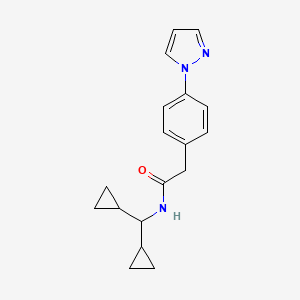
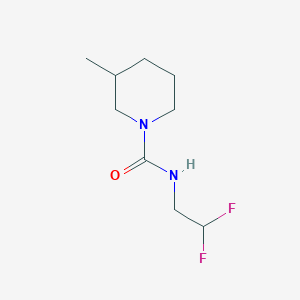

![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)
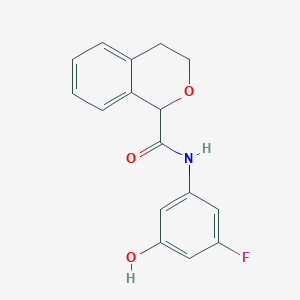
![1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)